6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine 6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Brand Name: Vulcanchem
CAS No.: 868966-91-0
VCID: VC4626112
InChI: InChI=1S/C16H10ClFN4S2/c17-11-3-1-4-12(18)10(11)9-24-15-7-6-14-19-20-16(22(14)21-15)13-5-2-8-23-13/h1-8H,9H2
SMILES: C1=CC(=C(C(=C1)Cl)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2)F
Molecular Formula: C16H10ClFN4S2
Molecular Weight: 376.85

6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

CAS No.: 868966-91-0

Cat. No.: VC4626112

Molecular Formula: C16H10ClFN4S2

Molecular Weight: 376.85

* For research use only. Not for human or veterinary use.

6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine - 868966-91-0

Specification

CAS No. 868966-91-0
Molecular Formula C16H10ClFN4S2
Molecular Weight 376.85
IUPAC Name 6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C16H10ClFN4S2/c17-11-3-1-4-12(18)10(11)9-24-15-7-6-14-19-20-16(22(14)21-15)13-5-2-8-23-13/h1-8H,9H2
Standard InChI Key GLZFIRVNDGWOEV-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2)F

Introduction

The compound 6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)- triazolo[4,3-b]pyridazine is a complex organic molecule featuring a triazolopyridazine core with a thiophenyl group and a sulfanyl linkage to a chlorofluorophenyl moiety. This compound belongs to a class of heteroaromatic compounds known for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties.

Synthesis and Preparation

The synthesis of this compound would likely involve several steps, including the formation of the triazolopyridazine core, introduction of the thiophenyl group, and attachment of the chlorofluorophenylmethylsulfanyl moiety. A general approach might involve:

  • Step 1: Formation of the triazolopyridazine ring system through condensation reactions involving hydrazine derivatives.

  • Step 2: Introduction of the thiophen-2-yl group via cross-coupling reactions.

  • Step 3: Attachment of the sulfanyl group through nucleophilic substitution reactions.

Biological Activities

  • Antimicrobial Activity: Compounds with similar triazolopyridazine scaffolds have shown antimicrobial properties, suggesting potential applications in this area .

  • Anticancer Activity: The presence of a chlorofluorophenyl group may enhance bioactivity, as seen in other compounds with similar structural features .

  • Antimalarial Activity: Triazolopyridine derivatives have been explored for antimalarial properties, indicating a possible avenue for investigation .

Potential Applications

  • Pharmaceuticals: Given the diverse biological activities associated with triazolopyridazine compounds, this molecule could be a candidate for further drug development.

  • Agricultural Chemicals: The antimicrobial properties might also be useful in agricultural applications.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaBiological ActivityPotential Applications
6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-124triazolo[4,3-b]pyridazineC20_{20}H13_{13}ClFN5_{5}S2_{2}Antimicrobial, AnticancerPharmaceuticals, Agricultural Chemicals
N-[2-(6-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-124triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamideC20_{20}H17_{17}ClFN5_{5}O2_{2}S2_{2}Not specifiedNot specified
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-oneC22_{22}H16_{16}ClFN2_{2}O2_{2}SNot specifiedNot specified

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